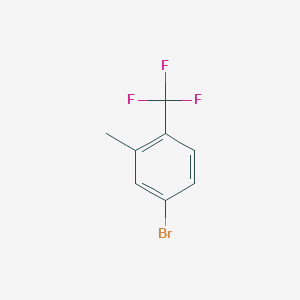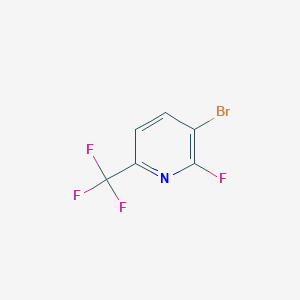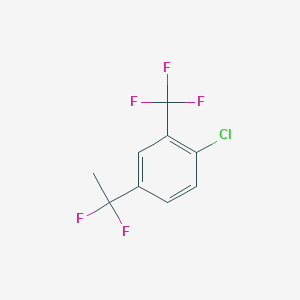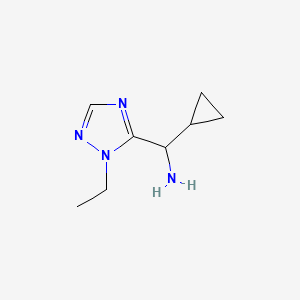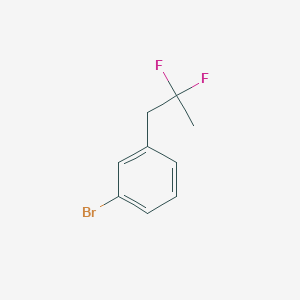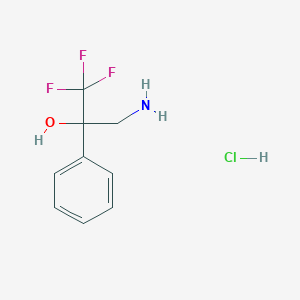
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride
Descripción general
Descripción
“3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1171676-48-4 . It has a molecular weight of 241.64 . The IUPAC name for this compound is 3-amino-1,1,1-trifluoro-3-phenyl-2-propanol hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride” is 1S/C9H10F3NO.ClH/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6;/h1-5,7-8,14H,13H2;1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Antioxidant and Membrane Stabilizing Properties
Research on the hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, a class to which 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride belongs, has demonstrated that these compounds exhibit marked anti-hemolytic effects in models of erythrocyte oxidative stress despite lacking significant antioxidant or antiradical activity. This suggests a membrane stabilizing effect potentially through interaction with structural components of cell membranes, rather than direct antioxidative mechanisms (Malakyan et al., 2010).
Immunomodulatory Effects
Studies have synthesized and evaluated the immunosuppressive activity of compounds structurally related to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride. These investigations have shown potential utility in organ transplantation, highlighting the structural importance of the phenyl ring and its positioning, which correlates with immunosuppressive efficacy (Kiuchi et al., 2000).
Antitumor Activity
Further research into tertiary aminoalkanol hydrochlorides, a category inclusive of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, has explored their antitumor properties. Initial studies aimed at identifying biologically active compounds for antitumor activity have led to the synthesis of hydrochlorides that displayed promising results against specific cancer cell lines, indicating potential as therapeutic agents (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Innovative racemic compounds similar in structure to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride have been synthesized and assessed for their uterine relaxant properties. These substances showed potent activity in vitro and significantly delayed labor onset in pregnant rats, suggesting applications in managing preterm labor (Viswanathan & Chaudhari, 2006).
Anti-malaria Activity
Microwave-assisted synthesis methods have produced 1-aminopropan-2-ols, including structures related to 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride, which have demonstrated significant anti-malaria activities against Plasmodium falciparum strains. This showcases the potential for developing new therapeutic agents in the fight against malaria (Robin et al., 2007).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 indicates it causes serious eye irritation, and H335 means it may cause respiratory irritation . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous compound .
Propiedades
IUPAC Name |
3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7;/h1-5,14H,6,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHUFJXWRGURQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C(F)(F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



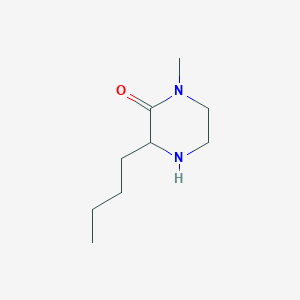

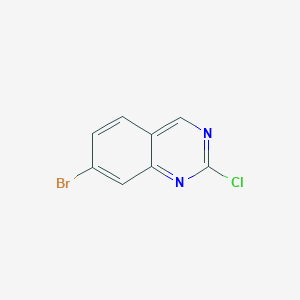
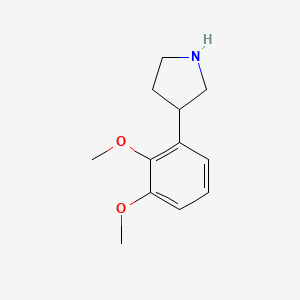
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)

